

Application Notes and Protocols for Flecainide Acetate in Patch-Clamp Studies

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Compound of Interest

Compound Name: *Flecainide Acetate*

Cat. No.: *B1672766*

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Introduction

Flecainide acetate is a Class Ic antiarrhythmic agent primarily used to treat a variety of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels (Nav1.5), leading to a reduction in the upstroke velocity of the cardiac action potential.[2] Flecainide also exhibits effects on other cardiac ion channels, including the delayed rectifier potassium current (IKr) and the ryanodine receptor (RyR2), contributing to its overall electrophysiological profile. [1][2] Understanding the detailed effects of flecainide on these channels is crucial for both basic research and drug development. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions of drugs with ion channels at the molecular level.

These application notes provide detailed protocols for studying the effects of **flecainide acetate** using whole-cell patch-clamp techniques in both recombinant expression systems (e.g., HEK293 cells expressing Nav1.5) and isolated cardiomyocytes.

Mechanism of Action

Flecainide is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] It exhibits a "use-dependent" or "rate-dependent" block, meaning its blocking effect is more pronounced at higher heart rates.[3] This is due to its preferential binding to the open and inactivated states of

the sodium channel.[4] Flecainide has slow unbinding kinetics, which contributes to its prolonged effect.[5]

In addition to its effects on sodium channels, flecainide has been shown to:

- Inhibit the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration (APD) in atrial and ventricular muscle fibers.[1]
- Block the ryanodine receptor 2 (RyR2), reducing calcium release from the sarcoplasmic reticulum.[1]

Data Presentation: Quantitative Effects of Flecainide Acetate

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in patch-clamp studies.

Table 1: Flecainide Block of Cardiac Sodium Channels (Nav1.5)

Parameter	Cell Type	Condition	Flecainide Concentration	Value	Reference(s)
IC50 (Peak Current)	HEK293	Resting State	-	345 μ M	[5]
HEK293	Use-Dependent (10 Hz)	-	7.4 μ M	[5]	
EC50 (Vmax Depression)	Canine Purkinje Fibers	Normal [Na ⁺] _e	-	14.6 μ M	[6]
Canine Purkinje Fibers	High [Na ⁺] _e	-	19.0 μ M	[6]	
Canine Purkinje Fibers	Low [Na ⁺] _e	-	10.8 μ M	[6]	
INa Block	hESC-derived Atrial CMs	2 sec Cycle Length	10 μ M	50.6 \pm 1.8%	[7]
hESC-derived Atrial CMs	330 ms Cycle Length	10 μ M	85.8 \pm 2.1%	[7]	

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

Parameter	Tissue/Cell Type	Flecainide Concentration	Effect	Reference(s)
Maximal Upstroke Velocity (V _{max})	Guinea Pig Papillary Muscle	10 µM	~40% decrease at 1 Hz	[3]
hESC-derived Atrial CMs	10 µM	Decrease from 37.8 ± 12.8 to 15.9 ± 7.1 mV/ms	[7]	
Action Potential Duration (APD)	Guinea Pig Papillary Muscle	up to 10 µM	Increased APD30 and APD90	[3]
Guinea Pig Papillary Muscle	30 µM	Shortened APD	[3]	
Canine Atrial Tissue	4.5 µM	Increased APD, with greater prolongation at faster rates	[8]	
ECG Intervals	Human	Therapeutic Doses	PR Interval Widening (17-29%), QRS Widening (11-27%), QT Widening (3-8%)	[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of Nav1.5 in HEK293 Cells

This protocol is designed to assess the tonic and use-dependent block of Nav1.5 channels by flecainide.

1. Cell Culture and Preparation:

- Culture HEK293 cells stably expressing human Nav1.5 in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with CsOH.
- Flecaïnide Stock Solution: Prepare a 10 mM stock solution of **flecaïnide acetate** in deionized water. Further dilutions to the desired final concentrations should be made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

- Pull borosilicate glass pipettes to a resistance of 1.5-3.0 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
- Hold the cell at a holding potential of -120 mV.

4. Voltage-Clamp Protocols:

- Tonic Block:

- From the holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV to elicit the peak inward sodium current.
- Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
- After obtaining a stable baseline current, perfuse the cell with the desired concentration of flecainide and continue to apply the test pulse until a new steady-state block is reached.
- Use-Dependent Block:
 - From the holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz for 10 seconds (100 pulses).
 - Record the peak current for each pulse in the train.
 - Perform this protocol first in the control external solution and then after perfusion with flecainide.

5. Data Analysis:

- Tonic Block: Calculate the percentage of block as $((I_{\text{control}} - I_{\text{flecainide}}) / I_{\text{control}}) * 100$.
- Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol 2: Current-Clamp Recordings of Action Potentials in Isolated Cardiomyocytes

This protocol is for assessing the effects of flecainide on action potential morphology in primary cardiac myocytes.

1. Cell Isolation:

- Isolate ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit, or mouse) using enzymatic digestion methods.

2. Solutions:

- External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Flecainide Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

- Use the whole-cell current-clamp configuration.
- After establishing the whole-cell configuration, allow the cell to stabilize.
- Record spontaneous or elicited action potentials. To elicit action potentials, inject short (2-5 ms) suprathreshold depolarizing current pulses at a desired frequency (e.g., 1 Hz).

4. Experimental Procedure:

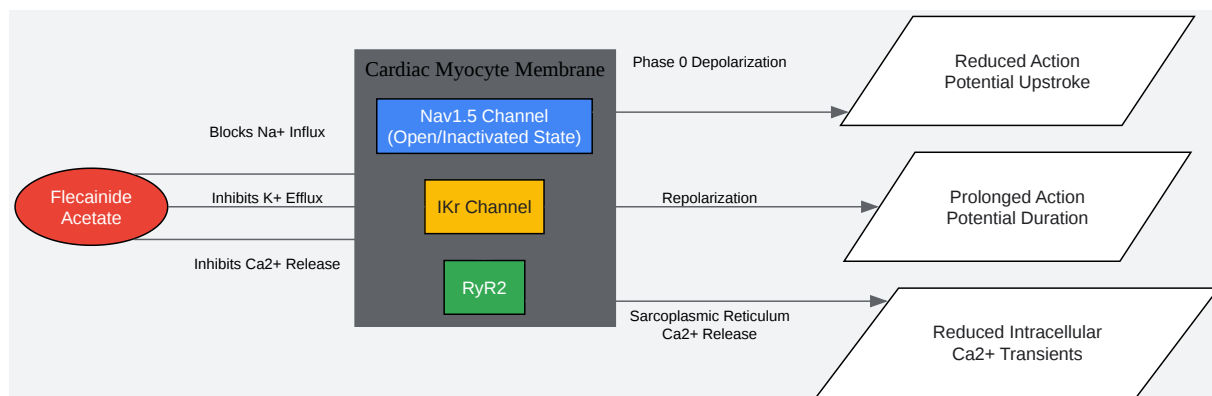
- Record baseline action potentials for several minutes in the control Tyrode's solution.
- Perfuse the chamber with the desired concentration of flecainide.
- Record the changes in action potential parameters until a steady-state effect is observed.

5. Data Analysis:

- Measure the following action potential parameters:
 - Resting Membrane Potential (RMP)
 - Action Potential Amplitude (APA)
 - Maximum Upstroke Velocity (dV/dt_{max})
 - Action Potential Duration at 30%, 50%, and 90% repolarization (APD₃₀, APD₅₀, APD₉₀).

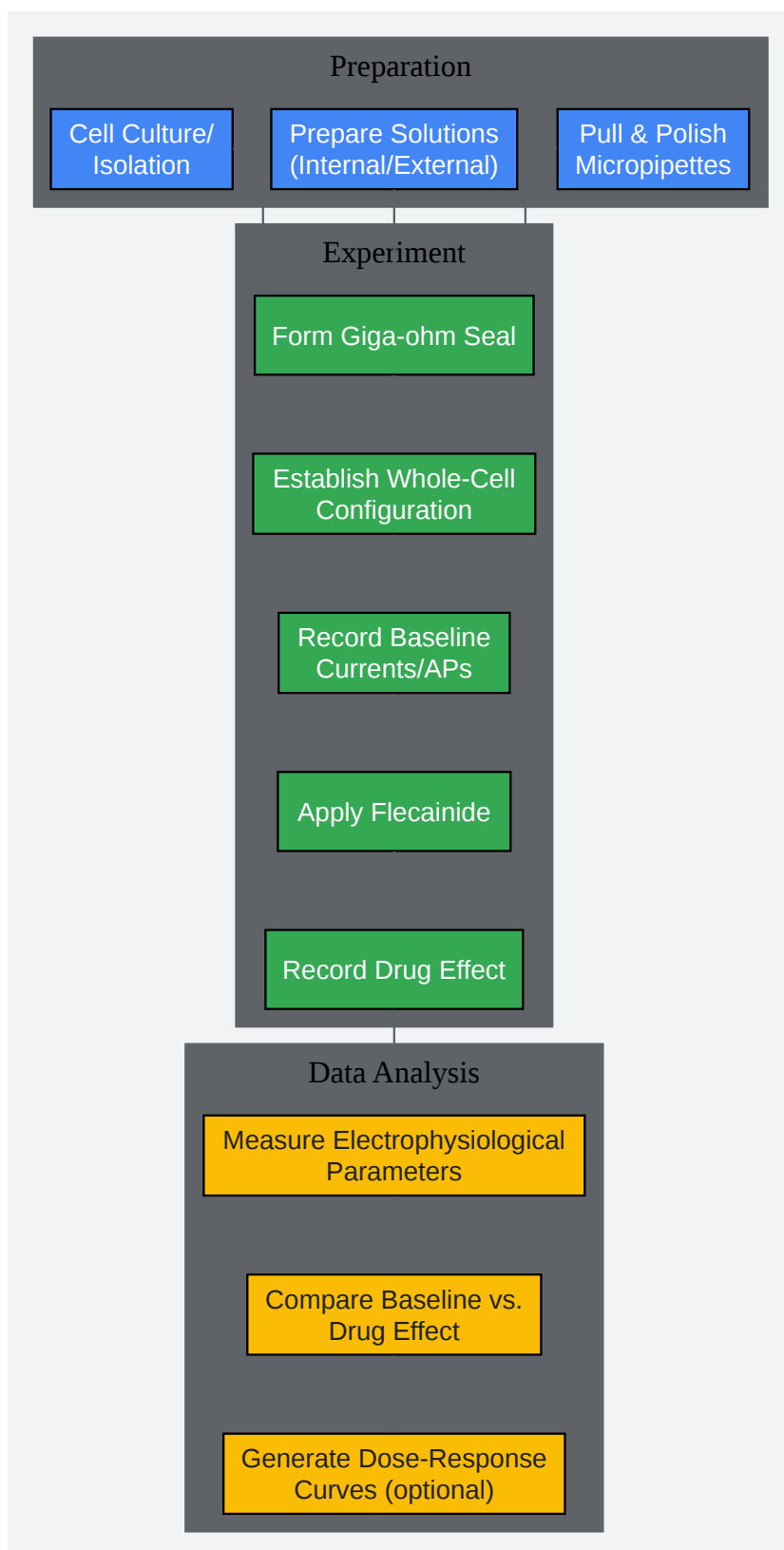
- Compare the parameters before and after flecainide application.

Mandatory Visualizations



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Caption: Signaling pathway of **flecainide acetate** in cardiac myocytes.



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